N-(5-Amino-2-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Overview
Description
N-(5-Amino-2-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C16H17ClN2O3 and its molecular weight is 320.77 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimalarial Activity
N-(5-Amino-2-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide and related compounds have been studied for their antimalarial activity. A significant correlation with the compound's structural properties, such as the size and electron donation of the phenyl ring substituents, was found to impact its effectiveness against Plasmodium berghei in mice. These studies demonstrate potential for clinical trials in humans due to their promising pharmacokinetic properties and effectiveness against resistant strains of the parasite (Werbel et al., 1986).
Green Synthesis in Dye Production
This compound is an important intermediate in the production of azo disperse dyes. A novel and environmentally friendly method involving the use of a Pd/C catalyst has been developed for the hydrogenation of a related compound, N-(3-nitro-4-methoxyphenyl)acetamide, to N-(3-amino-4-methoxyphenyl)acetamide. This process shows high activity and selectivity, crucial for sustainable industrial dye production (Zhang Qun-feng, 2008).
Herbicide Chemistry and Environmental Impact
Research has explored the metabolism of chloroacetamide herbicides, including this compound, in human and rat liver microsomes. This research is critical for understanding the environmental and health impacts of such herbicides. It also sheds light on the metabolic pathways that might contribute to the compounds' carcinogenicity, offering insights into safer agricultural practices and herbicide development (Coleman et al., 2000).
Pharmacological Applications
Studies on various acetamide derivatives, including those related to this compound, have been conducted to assess their pharmacological activities. For example, derivatives have been synthesized and evaluated for gastroprokinetic activity, providing insights into the potential development of new drugs (Kalo et al., 1995).
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-10-7-11(17)3-5-14(10)22-9-16(20)19-13-8-12(18)4-6-15(13)21-2/h3-8H,9,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWYAVFBONFZPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC(=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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